molecular formula C17H26F3N3O2S B5635412 N'-{(3S*,4R*)-4-isopropyl-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide

N'-{(3S*,4R*)-4-isopropyl-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide

Cat. No. B5635412
M. Wt: 393.5 g/mol
InChI Key: NDRJFPUVXDCPPI-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there is no specific study focusing on the synthesis of this exact compound, research on similar compounds can provide insights. For example, the synthesis of antipyrine derivatives involves specific reaction conditions and yields compounds with potential biological applications (Saeed et al., 2020). The Bischler-Napieralski reaction is another method used in the synthesis of related compounds, demonstrating the formation of intermediates and final products under specific conditions (Browne et al., 1981).

Molecular Structure Analysis

The molecular structure and conformational analysis of compounds similar to the subject compound have been studied extensively. For instance, an isomer grid of fluoro-N-(pyridyl)benzamides was examined to correlate structural relationships between experimental crystal structures and ab initio calculations (Mocilac et al., 2012).

Chemical Reactions and Properties

The chemical reactions and properties of related compounds indicate a variety of interactions and potential applications. The study of antipyrine derivatives reveals the formation of hydrogen bonds and π-interactions that stabilize the compounds (Saeed et al., 2020).

Physical Properties Analysis

The physical properties of similar compounds can be inferred from studies like the one on fluoro-N-(pyridyl)benzamides, which analyzed the correlation of melting point behavior with substituent positions (Mocilac et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be understood by examining the synthesis and characterization of related compounds. For example, the study of antipyrine derivatives indicates that these compounds can be reactive under certain conditions and have potential pharmaceutical applications (Saeed et al., 2020).

Safety and Hazards

The safety and hazards of this compound would depend on various factors, including its reactivity, toxicity, and potential interactions with biological systems .

Future Directions

The study of trifluoromethylated compounds is an active area of research, particularly in the pharmaceutical industry . Future research could explore the potential applications of this compound in medicine or other fields.

properties

IUPAC Name

(3S,4R)-3-(dimethylsulfamoylamino)-4-propan-2-yl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26F3N3O2S/c1-12(2)15-10-23(11-16(15)21-26(24,25)22(3)4)9-13-6-5-7-14(8-13)17(18,19)20/h5-8,12,15-16,21H,9-11H2,1-4H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRJFPUVXDCPPI-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NS(=O)(=O)N(C)C)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)N(C)C)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{(3S*,4R*)-4-isopropyl-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.